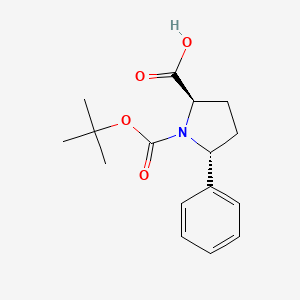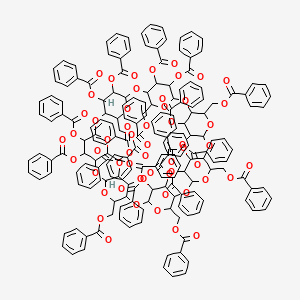![molecular formula C9H17N3O2 B13425441 (Z)-2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13425441.png)
(Z)-2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N'-hydroxyacetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N’-hydroxyacetimidamide is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Vorbereitungsmethoden
The synthesis of (Z)-2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N’-hydroxyacetimidamide can be achieved through various synthetic routes. One notable method involves the acetal-initiated Prins bicyclization approach. This method allows for the stereoselective synthesis of hexahydrofuro[3,4-c]furan lignans and octahydropyrano[3,4-c]pyran derivatives in a single-step process . The reaction conditions typically involve the use of an acetal as the starting material, which undergoes cyclization to form the desired bicyclic structure.
Analyse Chemischer Reaktionen
(Z)-2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N’-hydroxyacetimidamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it may be used in the development of new materials with specific properties for industrial applications .
Wirkmechanismus
The mechanism of action of (Z)-2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Vergleich Mit ähnlichen Verbindungen
(Z)-2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N’-hydroxyacetimidamide can be compared with other similar compounds, such as dihydropyridine derivatives and pyridine-based compounds. These compounds share some structural similarities but differ in their specific functional groups and biological activities. For example, dihydropyridine derivatives are commonly used as calcium channel blockers in the treatment of cardiovascular diseases, while pyridine-based compounds have diverse applications in medicinal chemistry .
Eigenschaften
Molekularformel |
C9H17N3O2 |
|---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
2-(3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-5-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C9H17N3O2/c10-9(11-13)4-12-2-1-7-5-14-6-8(7)3-12/h7-8,13H,1-6H2,(H2,10,11) |
InChI-Schlüssel |
MQQJUVABSXHEHU-UHFFFAOYSA-N |
Isomerische SMILES |
C1CN(CC2C1COC2)C/C(=N/O)/N |
Kanonische SMILES |
C1CN(CC2C1COC2)CC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[8-Amino-6-(2,3-dihydro-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-7-yl)-7-fluoro-3-isoquinolinyl]-3-methyl-1-azetidinecarboxamide](/img/structure/B13425360.png)




![2-(Methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13425377.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-amino-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13425378.png)


![1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine](/img/structure/B13425392.png)
![Butanamide, 2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-](/img/structure/B13425400.png)



